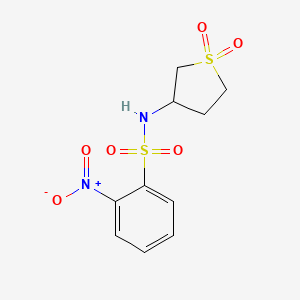![molecular formula C18H30N2O B5025156 N-[(4-butoxyphenyl)methyl]-N,1-dimethylpiperidin-4-amine](/img/structure/B5025156.png)
N-[(4-butoxyphenyl)methyl]-N,1-dimethylpiperidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-butoxyphenyl)methyl]-N,1-dimethylpiperidin-4-amine is a chemical compound with a complex structure that includes a piperidine ring substituted with a butoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-butoxyphenyl)methyl]-N,1-dimethylpiperidin-4-amine typically involves the reaction of N-(4-hydroxyphenyl)acetamide with 1-bromobutane in the presence of sodium hydroxide. This reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group is replaced by a butoxy group . The reaction conditions often include dissolving the starting materials in ethanol and heating the mixture to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Purification processes such as distillation, recrystallization, and filtration are employed to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
N-[(4-butoxyphenyl)methyl]-N,1-dimethylpiperidin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the butoxy group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
N-[(4-butoxyphenyl)methyl]-N,1-dimethylpiperidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of N-[(4-butoxyphenyl)methyl]-N,1-dimethylpiperidin-4-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- N-(4-butoxyphenyl)-5-methyl-2-pyrazinecarboxamide
- N-(4-butoxyphenyl)-N-nitrosohydroxylamine
- N-[(4-butoxyphenyl)methyl]-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole-7-carboxamide
Uniqueness
N-[(4-butoxyphenyl)methyl]-N,1-dimethylpiperidin-4-amine is unique due to its specific structural features, such as the piperidine ring and the butoxyphenyl group. These features confer distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
N-[(4-butoxyphenyl)methyl]-N,1-dimethylpiperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2O/c1-4-5-14-21-18-8-6-16(7-9-18)15-20(3)17-10-12-19(2)13-11-17/h6-9,17H,4-5,10-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMHVUSNUHKXENO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)CN(C)C2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ethyl 2-[(5-nitro-2-furoyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B5025096.png)
![N-{[2-(4-ethoxyphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-3-nitrobenzamide](/img/structure/B5025103.png)
![N-[(8-hydroxy-7-quinolinyl)(4-methoxyphenyl)methyl]-2-methylpropanamide](/img/structure/B5025105.png)
![(5E)-1-(4-bromo-3-methylphenyl)-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B5025113.png)
![METHYL 4-[1-(4-METHYLPHENYL)-5-OXOPYRROLIDINE-3-AMIDO]BENZOATE](/img/structure/B5025118.png)
![1-(diphenylmethyl)-4-[(4-methylphenoxy)acetyl]piperazine hydrochloride](/img/structure/B5025121.png)
![N-[[1-[(4-hydroxyphenyl)methyl]piperidin-3-yl]methyl]-4-methoxybenzenesulfonamide](/img/structure/B5025122.png)
![N-{2-[(4-Chlorophenyl)sulfanyl]ethyl}-2-[N-(2,3-dimethylphenyl)methanesulfonamido]acetamide](/img/structure/B5025135.png)

![4-[(E)-1-cyano-2-[5-(3-nitrophenyl)furan-2-yl]ethenyl]benzoic acid](/img/structure/B5025144.png)

![2-[2-(dimethylamino)vinyl]-1-(4-methoxyphenyl)-7-(4-morpholinylmethyl)-3-nitro-1H-indol-6-ol](/img/structure/B5025159.png)

![3-[(dimethylamino)methyl]-4-ethoxybenzoic acid](/img/structure/B5025166.png)
